Vanin-1-IN-1 is classified under small molecule inhibitors that specifically inhibit the activity of Vanin-1. The development of this compound involves various synthetic methodologies aimed at producing effective inhibitors with high specificity and sensitivity towards the Vanin-1 enzyme. Research indicates that these inhibitors can be utilized in both in vitro and in vivo studies to explore their therapeutic potential .
The synthesis of Vanin-1-IN-1 involves several steps, typically starting from commercially available precursors. The general methodology includes:
For instance, one study detailed the synthesis of a series of Vanin-1 inhibitors through a combination of solid-phase synthesis and solution-phase reactions, followed by extensive characterization using nuclear magnetic resonance spectroscopy and mass spectrometry .
The molecular structure of Vanin-1-IN-1 is characterized by specific functional groups that enhance its interaction with the Vanin-1 enzyme. Key structural features include:
Data from crystallographic studies or computational modeling can provide insights into the binding conformation of Vanin-1-IN-1 within the active site of Vanin-1, aiding in understanding its inhibitory mechanism .
Vanin-1-IN-1 undergoes specific chemical reactions that are crucial for its activity:
Technical details often involve using high-performance liquid chromatography to quantify enzyme activity and determine inhibition constants .
The mechanism by which Vanin-1-IN-1 exerts its effects involves:
Data supporting this mechanism often come from kinetic studies showing reduced enzymatic activity in the presence of varying concentrations of Vanin-1-IN-1 .
Key physical properties include:
Chemical properties relevant to Vanin-1-IN-1 include:
Analyses often utilize techniques such as differential scanning calorimetry for stability assessment and UV-visible spectroscopy for solubility measurements .
Vanin-1-IN-1 has potential applications across several scientific domains:
Research continues to explore its efficacy in preclinical models to validate its therapeutic potential .
Vanin-1 exhibits a distinctive structural organization that underpins its enzymatic function and regulatory capabilities. The crystal structure of human Vanin-1, resolved at 2.25 Å resolution, reveals it as the prototype of the vanin protein family. The enzyme comprises two primary domains: an N-terminal helical domain and a C-terminal hydrolase domain that forms a classic α/β-fold characteristic of the nitrilase superfamily. The catalytic site resides within a deep pocket at the interface between these domains, featuring a conserved catalytic triad (Glu280, Lys285, and Cys360 in human Vanin-1) essential for pantetheinase activity. This structural arrangement facilitates a novel allosteric mechanism where conformational changes at the domain interface regulate enzymatic activity. The structural elucidation further revealed that Vanin-1 can engage in specific protein-protein interactions independent of its enzymatic function, suggesting dual mechanistic roles in physiological processes. Inhibitor binding studies demonstrate that competitive inhibitors like RR6 occupy the pantetheine-binding pocket, providing a structural blueprint for rational drug design [5] [9].
Table 1: Structural Features of Human Vanin-1
Structural Element | Characteristics | Functional Significance |
---|---|---|
Overall Architecture | Two-domain structure (N-terminal helical domain, C-terminal hydrolase domain) | Facilitates enzyme regulation through domain interface movements |
Catalytic Triad | Glu280, Lys285, Cys360 residues | Essential for pantetheinase activity; nucleophilic attack on pantetheine substrate |
Active Site | Deep pocket at domain interface | Binds pantetheine; accommodates competitive inhibitors |
Allosteric Sites | Interface between N-terminal and C-terminal domains | Modulates enzymatic activity through conformational changes |
GPI Anchor | C-terminal post-translational modification | Targets protein to plasma membrane; ectoenzyme function |
The primary biochemical function of Vanin-1 centers on its pantetheinase activity, where it catalyzes the hydrolysis of pantetheine (the dimeric form of pantothenate) into pantothenic acid and cysteamine. This reaction represents a critical step in the CoA metabolic cycle, positioned at the intersection of vitamin B5 metabolism and thiol homeostasis. Pantothenic acid generated through this reaction is readily taken up by cells and phosphorylated to become a fundamental component of CoA and acyl carrier protein (ACP), essential cofactors in numerous metabolic reactions including fatty acid metabolism, citric acid cycle function, and xenobiotic detoxification. Under physiological conditions, membrane-bound Vanin-1 serves as the principal source of tissue cysteamine, as demonstrated by the complete absence of free cysteamine in tissues from Vanin-1-deficient mice. This enzymatic activity directly links Vanin-1 to cellular energy production pathways and positions it as a key regulator of metabolic flux. During fasting conditions, Vanin-1 expression is dramatically upregulated through PPARα-dependent mechanisms, facilitating increased CoA production to support elevated fatty acid oxidation and gluconeogenesis [4] [5] [10].
Beyond its metabolic functions, Vanin-1 exerts profound influence on inflammatory responses and cellular redox balance through its generation of cysteamine. Cysteamine functions as a redox-active aminothiol that depletes intracellular glutathione (GSH) reserves by inhibiting γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. Consequently, Vanin-1 activity effectively regulates the cellular antioxidant capacity, with Vanin-1-deficient mice exhibiting significantly elevated tissue GSH levels and enhanced resistance to oxidative insults. This enzymatic pathway positions Vanin-1 as a critical inflammatory licensor—particularly in epithelial tissues where it is abundantly expressed. In the intestine, Vanin-1-mediated cysteamine production antagonizes peroxisome proliferator-activated receptor gamma (PPARγ) activity in epithelial cells, thereby removing a crucial brake on pro-inflammatory mediator production. This mechanism enables a rapid epithelial response to stressors but also predisposes tissues to excessive inflammation when Vanin-1 activity is dysregulated. The Vanin-1/cysteamine axis thus represents a crucial switch controlling the balance between tissue protection and inflammation-driven pathology [4] [6].
Vanin-1 dysregulation has been implicated in several metabolic disorders, particularly those characterized by insulin resistance and ectopic lipid accumulation. In animal models of obesity and type 2 diabetes, Vanin-1 expression is significantly upregulated in liver tissue, with plasma pantetheinase activity markedly elevated in high-fat diet-induced obese mice and Zucker diabetic fatty (ZDF) rats. Genetic ablation studies reveal that Vanin-1 deficiency confers improved insulin sensitivity in obese mice, as evidenced by enhanced glucose clearance during oral glucose tolerance tests and increased responsiveness to insulin in insulin tolerance tests. This metabolic improvement occurs without significant alterations in body weight, adiposity, or hepatic steatosis, suggesting a specific role in glucose homeostasis regulation. Mechanistically, Vanin-1 appears to influence hepatic glucose production through pathways independent of its effects on inflammation or oxidative stress markers. Pharmacological inhibition studies using the specific Vanin-1 inhibitor RR6 demonstrate complete suppression of plasma pantetheinase activity but show limited efficacy in improving glycemia in diabetic rats, suggesting compensatory mechanisms or requirement for longer-term inhibition to achieve metabolic benefits. These findings establish Vanin-1 as a modulator of insulin sensitivity but highlight the complexity of targeting this pathway for metabolic disease [5] [8].
Table 2: Vanin-1 in Metabolic Disorders: Key Research Findings
Experimental Model | Intervention | Key Metabolic Findings | Reference |
---|---|---|---|
High-fat diet obese mice | Vanin-1 genetic knockout | Improved insulin sensitivity; enhanced glucose clearance; no effect on body weight or hepatic steatosis | [8] |
ZDF diabetic rats | RR6 inhibitor (8 days) | Complete plasma vanin inhibition; no effect on hepatic glucose production or insulin sensitivity | [8] |
Fasted mice | Vanin inhibition | Aggravated hepatic steatosis; impaired lipid utilization | [5] |
Oxidized LDL-treated cells | VNN1 overexpression | Increased expression via ERK1/2/COX-2/PPARα pathway; promotes atherosclerosis | [6] |
Vanin-1 plays a particularly prominent role in gastrointestinal inflammation and systemic autoimmune conditions. In experimental models of colitis, Vanin-1 deficiency confers dramatic protection against intestinal inflammation. Vanin-1 knockout mice subjected to 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis exhibit significantly reduced mortality, minimal weight loss, and markedly attenuated colonic tissue damage compared to wild-type counterparts. This protection is mechanistically linked to the PPARγ antagonism by Vanin-1-derived cysteamine in intestinal epithelial cells. Restoration of tissue cysteamine through exogenous administration completely reverses the protective phenotype in knockout mice, confirming the centrality of this pathway. At the molecular level, Vanin-1 activity in epithelial cells licenses the production of inflammatory mediators including IL-6, MIP-2, MCP-1, and COX-2. Beyond the gut, Vanin-1 dysregulation contributes to systemic sclerosis (scleroderma) pathology, where its activity promotes fibrosis, vasculopathy, and autoimmune responses through oxidative stress pathways. Elevated urinary Vanin-1 levels also serve as a sensitive biomarker for renal inflammation and acute kidney injury, reflecting its role in tissue-specific inflammatory responses [4] [6] [9].
Emerging evidence implicates Vanin-1 in oncogenesis and tumor progression through multiple mechanisms. In pancreatic ductal adenocarcinoma (PDAC), tumor cell overexpression of Vanin-1 induces paracrine dysfunction in adjacent islets through increased oxidative stress and β-cell dedifferentiation. This creates a metabolically supportive microenvironment for tumor growth. Similarly, in colorectal cancer, elevated GPRC5A expression promotes tumor progression through Vanin-1-mediated oxidative stress mechanisms. The enzyme's role in hematopoietic cell trafficking, initially identified in thymic reconstitution studies, suggests potential involvement in hematological malignancies, though direct evidence remains limited. The consistent observation that Vanin-1 influences cellular redox balance positions it as a significant factor in cancer biology, as many malignancies exploit oxidative stress pathways for proliferation, survival, and metastasis. Furthermore, Vanin-1 expression in perivascular stromal cells may influence tumor angiogenesis and the recruitment of inflammatory cells that foster tumor progression. These diverse roles highlight Vanin-1 as a multifaceted player in the tumor microenvironment with potential as a therapeutic target across cancer types [6] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7